molecular formula C7H6N2S2 B1369588 6-Methylthiazolo[4,5-b]pyridine-2-thiol CAS No. 586409-05-4

6-Methylthiazolo[4,5-b]pyridine-2-thiol

Cat. No.: B1369588
CAS No.: 586409-05-4
M. Wt: 182.3 g/mol
InChI Key: YQKFYKUTORZZLB-UHFFFAOYSA-N
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Description

6-Methylthiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound with the molecular formula C7H6N2S2 and a molecular weight of 182.27 g/mol This compound is characterized by a thiazole ring fused to a pyridine ring, with a methyl group at the 6-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthiazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate dithiocarbamate, which undergoes cyclization to form the thiazolo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylthiazolo[4,5-b]pyridine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thioethers.

    Substitution: The methyl group and thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylthiazolo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylthiazolo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Trifluoromethylthiazolo[4,5-b]pyridine-2-thiol
  • 6-Methoxythiazolo[4,5-b]pyridine-2-thiol
  • 6-Chlorothiazolo[4,5-b]pyridine-2-thiol

Uniqueness

6-Methylthiazolo[4,5-b]pyridine-2-thiol is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-2-5-6(8-3-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKFYKUTORZZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=S)S2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591368
Record name 6-Methyl[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586409-05-4
Record name 6-Methyl[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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